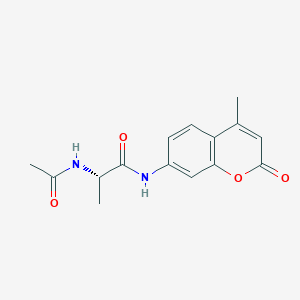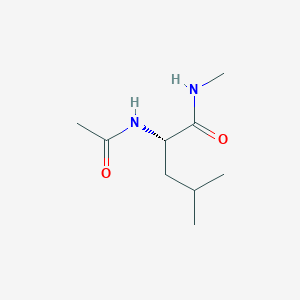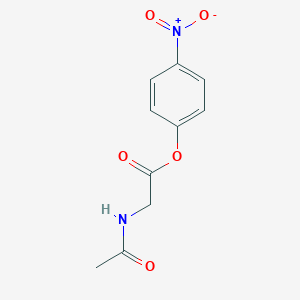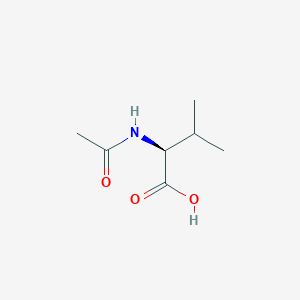
Ac-Ala-MCA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Ala-MCA, also known as N-acetyl-alanine-4-methylcoumaryl-7-amide, is a synthetic peptide substrate commonly used in biochemical research. It is particularly valuable for studying protease activity, as it releases a fluorescent product upon enzymatic cleavage. This property makes it a useful tool in various assays and research applications.
Wirkmechanismus
Target of Action
Acetyl-L-alanine 7-amido-4-methylcoumarin, also known as Ac-Ala-MCA, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides, playing a crucial role in protein degradation and turnover.
Mode of Action
This compound acts as a fluorogenic substrate for aminopeptidases . When cleaved by aminopeptidases, it releases a blue fluorescent molecule, 7-amido-4-methylcoumarin . The fluorescence can be easily detected with an excitation maximum at 325 nm and an emission maximum at 389 nm in ethanol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein degradation pathway . By acting as a substrate for aminopeptidases, this compound can influence the rate of protein turnover, potentially affecting various downstream cellular processes.
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may have good bioavailability
Result of Action
The cleavage of this compound by aminopeptidases results in the release of a blue fluorescent molecule . This fluorescence can be used as a marker to monitor the activity of aminopeptidases, providing insights into protein degradation processes within the cell.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. It is recommended to store the compound at -20°C and protect it from light to maintain its stability . The pH of the environment may also affect the activity of aminopeptidases and thus the efficacy of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-MCA typically involves the coupling of N-acetyl-alanine with 4-methylcoumaryl-7-amide. The process begins with the protection of the amino group of alanine using an acetyl group. This is followed by the activation of the carboxyl group, which is then coupled with 4-methylcoumaryl-7-amide. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of protective groups and coupling agents is carefully controlled to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Ala-MCA primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, including trypsin and chymotrypsin. The cleavage of the peptide bond between alanine and 4-methylcoumaryl-7-amide releases a fluorescent product, which can be quantitatively measured .
Common Reagents and Conditions
The enzymatic reactions involving this compound typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions to maintain the pH and protease enzymes to catalyze the cleavage. The reaction is monitored using fluorescence spectroscopy to detect the release of the fluorescent product .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 4-methylcoumarin-7-amine, which exhibits strong fluorescence. This property is exploited in various assays to measure protease activity and kinetics .
Wissenschaftliche Forschungsanwendungen
Ac-Ala-MCA has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate to study enzyme kinetics and mechanisms.
Biology: It helps in understanding the role of proteases in various biological processes, including digestion and cell signaling.
Medicine: this compound is employed in diagnostic assays to measure protease activity in clinical samples, aiding in the diagnosis of diseases such as pancreatitis.
Industry: It is used in the development of protease inhibitors and other therapeutic agents
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-8-6-14(19)21-13-7-11(4-5-12(8)13)17-15(20)9(2)16-10(3)18/h4-7,9H,1-3H3,(H,16,18)(H,17,20)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJYKBVKPNJQC-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426694 |
Source


|
| Record name | Acetyl-L-alanine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355137-87-0 |
Source


|
| Record name | Acetyl-L-alanine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Ac-Ala-MCA help determine the degree of postmortem aging in pork?
A: this compound is a substrate for certain proteases present in pork muscle. As pork ages postmortem, protease activity increases, leading to the breakdown of muscle proteins. When this compound is incubated with pork muscle extracts, these proteases cleave the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The intensity of fluorescence is directly proportional to the activity of the proteases. The study found a strong positive correlation between the fluorescence intensity of this compound and the hardness of the pork, a key indicator of aging [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














